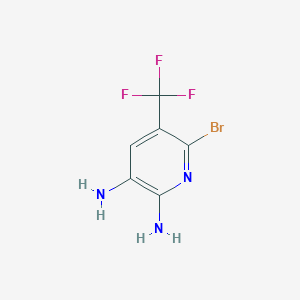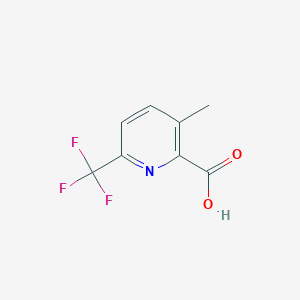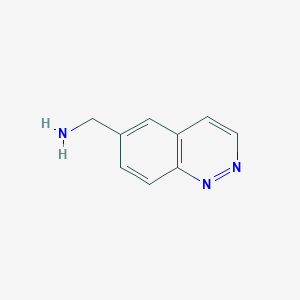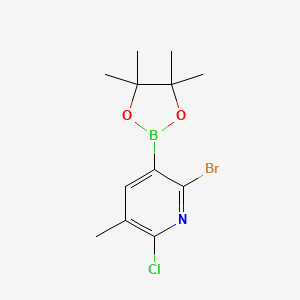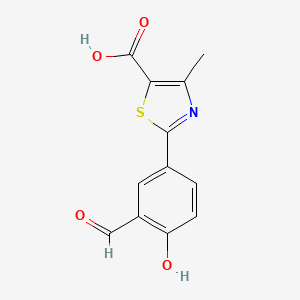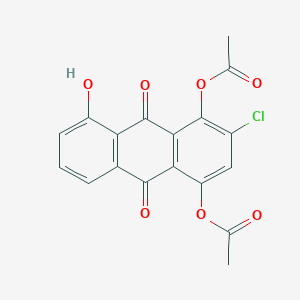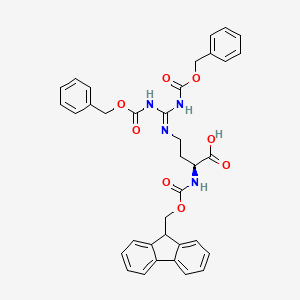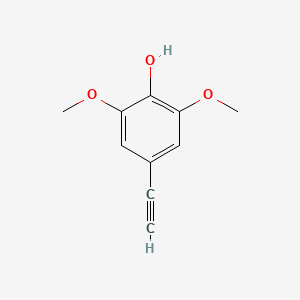![molecular formula C31H21ClN2O5 B13140013 2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .
Scientific Research Applications
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interfere with cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar quinoline nucleus and exhibit various biological activities, such as antimalarial and antimicrobial effects.
Spiro Compounds: These compounds feature a spiro structure and are known for their unique chemical properties and applications in medicinal chemistry.
Uniqueness
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its combination of a quinoline nucleus and a spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C31H21ClN2O5 |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
2'-chloro-3',6'-dihydroxy-5'-[[(2-methylquinolin-8-yl)amino]methyl]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H21ClN2O5/c1-16-9-10-17-5-4-8-24(28(17)34-16)33-15-19-25(35)12-11-21-29(19)38-27-14-26(36)23(32)13-22(27)31(21)20-7-3-2-6-18(20)30(37)39-31/h2-14,33,35-36H,15H2,1H3 |
InChI Key |
GGBQDAHYUITTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NCC3=C(C=CC4=C3OC5=CC(=C(C=C5C46C7=CC=CC=C7C(=O)O6)Cl)O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


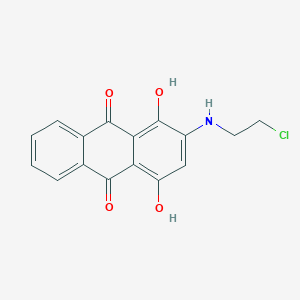
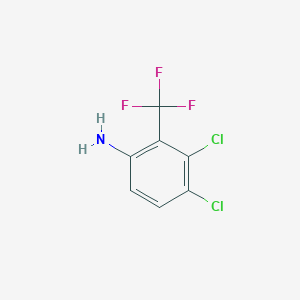
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
